Cas no 2138136-62-4 (2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine)

2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
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- 2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine
- EN300-1114024
- 2138136-62-4
-
- インチ: 1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-12-7-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13)
- InChIKey: CZCYDCLDQQJOQR-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCC(CC)CC2)N=CC(N)=N1
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 56.7Ų
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1114024-10.0g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 10g |
$5652.0 | 2023-05-27 | ||
Enamine | EN300-1114024-0.25g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
Enamine | EN300-1114024-5.0g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 5g |
$3812.0 | 2023-05-27 | ||
Enamine | EN300-1114024-1.0g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 1g |
$1315.0 | 2023-05-27 | ||
Enamine | EN300-1114024-0.1g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
Enamine | EN300-1114024-5g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 5g |
$3812.0 | 2023-10-27 | |
Enamine | EN300-1114024-1g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 1g |
$1315.0 | 2023-10-27 | |
Enamine | EN300-1114024-0.05g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 0.05g |
$1104.0 | 2023-10-27 | |
Enamine | EN300-1114024-0.5g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
Enamine | EN300-1114024-2.5g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 2.5g |
$2576.0 | 2023-10-27 |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amineに関する追加情報
Comprehensive Overview of 2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine (CAS No. 2138136-62-4): Properties, Applications, and Industry Relevance
The chemical compound 2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine (CAS No. 2138136-62-4) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. This triazole derivative combines a cyclohexyl moiety with an ethyl substituent, offering a versatile scaffold for further functionalization. Researchers and industry professionals are increasingly exploring its role in drug discovery, particularly as a bioactive intermediate or building block for targeted therapies.
One of the most searched questions about this compound revolves around its synthesis methods and purity standards. The 1,2,3-triazole core is typically constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted "click chemistry" approach. The 4-ethylcyclohexyl group introduces steric and electronic effects that influence the compound's solubility and reactivity, making it valuable for structure-activity relationship (SAR) studies. Recent publications highlight its utility in designing kinase inhibitors and antimicrobial agents, aligning with the growing demand for novel therapeutic candidates.
In the context of green chemistry trends, 2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine has been investigated for its potential in catalysis and sustainable synthesis. Its stability under mild conditions makes it suitable for flow chemistry applications, a hot topic in process optimization. Analytical techniques like HPLC-MS and NMR spectroscopy are critical for characterizing this compound, as users frequently search for analytical protocols and spectral data interpretation.
The agrochemical sector also shows interest in this triazole amine derivative due to its structural similarity to known plant growth regulators. Patent literature suggests its incorporation into crop protection formulations, addressing the need for eco-friendly pesticides. This aligns with global discussions on food security and precision agriculture, where users often search for next-generation agrochemicals with improved selectivity.
From a commercial perspective, suppliers emphasize the importance of batch-to-batch consistency and regulatory compliance for CAS No. 2138136-62-4. The compound's storage stability and handling guidelines are frequently queried topics, reflecting industry concerns about material integrity. Proper packaging solutions (e.g., amber glass under inert atmosphere) are recommended to maintain its chemical purity over extended periods.
Emerging research explores the compound's role in advanced materials, particularly in polymeric networks and coordination complexes. Its ability to act as a ligand precursor has sparked interest in metal-organic frameworks (MOFs), a trending topic in nanotechnology forums. Computational chemists also utilize this scaffold for molecular docking simulations, responding to the rising popularity of in silico drug design tools.
Quality control remains paramount, with residual solvent analysis and heavy metal screening being critical for GMP-grade batches. The compound's chromatographic behavior (e.g., retention times in reversed-phase HPLC) is another frequently discussed technical aspect. These details cater to professionals searching for QC/QA methodologies in fine chemical production.
In conclusion, 2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine represents a multifaceted compound with growing relevance across scientific disciplines. Its intersection with cutting-edge research areas and alignment with industry pain points ensures continued interest from both academic and commercial sectors. As synthetic methodologies advance and application studies proliferate, this triazole derivative is poised to play an increasingly prominent role in innovation-driven chemistry.
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